molecular formula C9H11BO4 B1632274 (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid CAS No. 603122-81-2

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid

Cat. No.: B1632274
CAS No.: 603122-81-2
M. Wt: 193.99 g/mol
InChI Key: JAVZEYJXDZSLOV-UHFFFAOYSA-N
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Description

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary targets of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid are biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions and the neurotransmitter dopamine . These targets possess polyhydroxy motifs, which allow boronic acids to form reversible covalent bonds with them .

Mode of Action

This compound interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is facilitated by the vacant p-orbital centered on the boron atom of the boronic acid, which readily establishes these bonds . The presence of the methoxy group on the carbonyl removes hydrogen-bond donation of the carboxylic acid seen in related structures .

Biochemical Pathways

The action of this compound affects various biochemical pathways. It is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It also participates in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . Furthermore, it is involved in one-pot ipso-nitration of arylboronic acids and copper-catalyzed nitration .

Pharmacokinetics

The pharmacokinetics of this compound involve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that boronic acids and their esters are only marginally stable in water , which could influence their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interactions with its targets. For instance, it can cause changes in the structure and function of proteins and other biomolecules that contain diol groups . It also plays a role in various chemical reactions, contributing to the synthesis of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out in batch or continuous flow reactors, using optimized conditions to maximize yield and minimize by-products. The use of high-purity reagents and catalysts, as well as precise control of reaction parameters, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

Key Role in Organic Synthesis
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid serves as a crucial building block in the synthesis of diverse organic compounds. Its utility is especially prominent in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of biaryl compounds. This reaction is favored for its mild conditions and high functional group tolerance, making it a staple in synthetic organic chemistry .

Table 1: Applications in Synthetic Reactions

Reaction TypeDescription
Suzuki-Miyaura CouplingCoupling of aryl halides with boronic acids to form biaryl compounds.
Pd(II)-Catalyzed ReactionsUsed in oxidative Heck reactions and C-H activation processes.
Copper-Mediated ReactionsInvolved in ligandless fluoroalkylation and nitration reactions.

Medicinal Chemistry

Drug Development
This boronic acid derivative is significant in the design of boron-containing pharmaceuticals, particularly for cancer treatment. Boronic acids have shown promise in enhancing the efficacy of drugs targeting various cancers by acting as proteasome inhibitors or by modifying drug resistance mechanisms .

Case Study: Drug Combination Therapies
Research has indicated that combining this compound with established chemotherapeutics can improve therapeutic outcomes. For instance, studies involving bortezomib—an anti-cancer drug—demonstrated enhanced effectiveness when paired with boronic acid derivatives, leading to better patient responses in clinical trials .

Bioconjugation

Targeted Drug Delivery Systems
The unique ability of this compound to selectively bind diols makes it an excellent candidate for bioconjugation applications. This property allows for the development of targeted drug delivery systems that can enhance the specificity and efficacy of therapeutic agents, particularly in treating diseases like cancer .

Material Science

Advanced Materials Development
In material science, this compound is utilized to synthesize advanced materials, including polymers and nanomaterials. Its applications extend to electronics and sensor technologies, where boron-containing materials are valued for their unique electronic properties .

Analytical Chemistry

Improving Analytical Techniques
this compound is also employed in various analytical techniques such as chromatography. Its ability to form stable complexes with diols enhances the separation and detection of biomolecules, making it a valuable tool in biochemical analysis .

Comparison with Similar Compounds

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:

The unique combination of the methoxycarbonyl and methyl groups in this compound provides distinct steric and electronic properties, making it a valuable reagent in various chemical transformations .

Biological Activity

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development, particularly for cancer and other diseases.

  • Chemical Formula : C₉H₁₁BO₄
  • Molecular Weight : 193.99 g/mol
  • CAS Number : 1048330-10-4

Boronic acids typically function through reversible covalent bonding with diols, which can alter the activity of target proteins. This interaction is particularly relevant in the context of proteasome inhibition and enzyme modulation.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A review highlighted the role of boronic acids as proteasome inhibitors, with compounds like bortezomib paving the way for the development of new therapeutic agents .

Table 1: Summary of Anticancer Studies Involving Boronic Acids

CompoundCancer TypeMechanismReference
BortezomibMultiple MyelomaProteasome Inhibition
IxazomibMultiple MyelomaProteasome Inhibition
VaborbactamVarious Infectionsβ-lactamase Inhibition
This compoundTBDTBDOngoing Research

2. Antibacterial and Antiviral Activities

Boronic acids have also been explored for their antibacterial and antiviral properties. The modification of existing bioactive molecules by incorporating boronic acid groups has been shown to enhance their efficacy against various pathogens .

3. Interaction with Insulin

A theoretical model has been developed to study the interaction between insulin and boronic acids, including this compound. This research suggests that these compounds can stabilize insulin, potentially leading to applications in diabetes treatment .

Case Studies

Recent studies have explored the biological activity of boronic acid derivatives in various contexts:

  • Study on Melanoma : A study demonstrated that specific boron carriers could enhance tumor accumulation in melanoma models, suggesting that modifications to boronic acids can improve their targeting capabilities .
  • Biodistribution Studies : Investigations into the biodistribution of boron compounds in glioblastoma models indicated that certain structural modifications could lead to improved therapeutic outcomes .

Properties

IUPAC Name

(4-methoxycarbonyl-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVZEYJXDZSLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-bromo-2-methylbenzoate (6.9 g) in 1,4-dioxane (150 ml) was added bis(pinacolato)diboron (8.03 g), dichlorobis(triphenylphosphine)palladium(II) (1.69 g) and potassium acetate (8.87 g), and the mixture was stirred at 95° C. for 2 hours under nitrogen. The mixture was diluted with ethyl acetate and water. The organic layer was separated, washed with 1N hydrochloric acid and brine, dried over magnesium sulfate and evaporated. To a suspension of the crude product (11 g) in acetone (200 ml) and water (200 ml) was added ammonium acetate (5.1 g) and sodium periodate (14.1 g), and the mixture was stirred at room temperature for 6 hours. The solvent was evaporated, and the mixture was diluted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over magnesium sulfate and evaporated under reduced pressure. The resultant solid was triturated with diisopropyl ether to give [3-methyl-4-(methoxycarbonyl)phenyl]boronic acid (2.65 g).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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